molecular formula C19H17N5O B11425119 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11425119
M. Wt: 331.4 g/mol
InChI Key: UCQNSZUHSGVQEX-UHFFFAOYSA-N
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Description

6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzylamine with p-tolyl isocyanate to form an intermediate, which then undergoes cyclization with a suitable triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one would depend on its specific biological target. Generally, triazolopyrimidines can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methylbenzyl)-3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • 6-(3-methylbenzyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • 6-(3-methylbenzyl)-3-(o-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 3-methylbenzyl and p-tolyl groups may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H17N5O/c1-13-6-8-16(9-7-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3

InChI Key

UCQNSZUHSGVQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC(=C4)C)N=N2

Origin of Product

United States

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